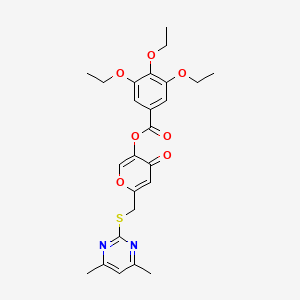

![molecular formula C17H19N3O2S B2923573 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-89-6](/img/structure/B2923573.png)

4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The molecular structure of imidazopyridines is characterized by an imidazole ring fused to a pyridine ring . The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . These compounds were also synthesized by using solid support catalysts . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .科学的研究の応用

Medicinal Chemistry: Drug Development

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . The structural character of these compounds makes them suitable for the synthesis of various drugs. For instance, they can be used to create molecules that interact with G-protein-coupled receptors, ion channels, and enzymes, which are common targets for therapeutic intervention.

Organic Synthesis: Heterocyclic Compound Formation

The synthesis of imidazo[1,2-a]pyridines is crucial in organic chemistry for the formation of heterocyclic compounds . These structures serve as key intermediates in the production of more complex molecules. The compound could be used to synthesize diverse imidazo[1,2-a]pyridine derivatives through various reactions, including oxidative coupling and catalytic cyclization.

Material Science: Electronic and Photonic Materials

Imidazo[1,2-a]pyridines have potential applications in material science due to their electronic properties . They can be incorporated into materials that require specific electronic or photonic characteristics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Catalysis: Ligand Design

The structural flexibility of imidazo[1,2-a]pyridines allows for their use in catalysis as ligands . They can be designed to bind to metal centers, facilitating various catalytic processes, including cross-coupling reactions and asymmetric syntheses.

Environmental Chemistry: Sensing and Detection

Due to their electronic properties, imidazo[1,2-a]pyridines can be used in environmental chemistry for the development of sensors and detection systems . These compounds can be engineered to detect specific ions or molecules, making them useful in monitoring environmental pollutants.

Biochemistry: Study of Biological Pathways

In biochemistry, imidazo[1,2-a]pyridines can be utilized to study biological pathways . They can act as inhibitors or activators of certain biochemical processes, helping to elucidate the mechanisms of action within cells and organisms.

Pharmacology: Pharmacokinetic Modulation

The compound can be modified to affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) . This is crucial for the development of new drugs with improved efficacy and reduced side effects.

Agricultural Chemistry: Pesticide Development

Imidazo[1,2-a]pyridines can also find applications in agricultural chemistry for the development of pesticides . Their structural diversity allows for the creation of compounds that can target specific pests or diseases affecting crops.

作用機序

Target of Action

The compound 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide belongs to the class of imidazo[1,2-a]pyridines . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors , which play a crucial role in regulating cell cycle progression.

Mode of Action

As a CDK inhibitor, this compound likely interacts with its targets by binding to the ATP pocket of CDKs, thereby inhibiting their activity . This inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cellular proliferation and survival, particularly in cancer cells .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of CDK activity, leading to cell cycle arrest . On a cellular level, this can result in the inhibition of cellular proliferation, which could potentially lead to the death of cancer cells .

特性

IUPAC Name |

4-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-13-3-5-16(6-4-13)23(21,22)18-9-7-15-12-20-10-8-14(2)11-17(20)19-15/h3-6,8,10-12,18H,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJWEHJGYUHZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)

![2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride](/img/structure/B2923493.png)

![2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2923494.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)

![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2923502.png)

![6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2923504.png)

![6-Cyclopropyl-3-{[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2923509.png)

![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-propylurea](/img/structure/B2923512.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2923513.png)